molecular formula C4H8N2O3 B7722725 DL-Asparagine

DL-Asparagine

Cat. No.: B7722725
M. Wt: 132.12 g/mol
InChI Key: DCXYFEDJOCDNAF-UHFFFAOYSA-N
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Description

DL-Asparagine is a non-essential amino acid that plays a crucial role in the metabolic control of cell functions in nerve and brain tissue. It is biosynthesized from aspartic acid and ammonia by the enzyme asparagine synthetase . This compound is a racemic mixture of D-Asparagine and L-Asparagine, which means it contains equal amounts of both enantiomers.

Mechanism of Action

Target of Action

DL-Asparagine, a non-essential amino acid, primarily targets several enzymes and transporters in the body. These include Sodium-coupled neutral amino acid transporters, Neutral amino acid transporter B(0), Asparagine synthetase [glutamine-hydrolyzing], Asparagine–tRNA ligase, Isoaspartyl peptidase/L-asparaginase, and Probable asparagine–tRNA ligase . These targets play crucial roles in various biochemical processes, including protein synthesis, nerve function, and ammonia metabolism .

Mode of Action

This compound plays a significant role in the metabolism of toxic ammonia in the body. It does so through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins . It is involved in the metabolic control of cell functions in nerve and brain tissue .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced by de novo synthesis in addition to being obtained from food. Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate . Asparagine maintains cell life activities like glutamine, and also seemingly plays a more significant role compared to glutamine because the overconsumption of intracellular asparagine can influence cellular proliferation and induce cell apoptosis, even under glutamine-rich conditions .

Pharmacokinetics

It is known that the asparaginases of bacterial origin induce anti-asparaginase neutralising antibodies in a large proportion of patients (44–60%), thus negating the specific enzymatic activity and resulting in failure of the target amino acid deamination in serum .

Result of Action

This compound is critical for the production of the body’s proteins, enzymes, and muscle tissue . Supplements of this amino acid are claimed to balance nervous system function . It is also important in the metabolism of toxic ammonia in the body . Asparagine has been reported to play a vital role in the development of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the maximum enzyme activity (150 U mL – 1) and specific activity (2.7 U mg – 1) occur at 37°C

Biochemical Analysis

Biochemical Properties

DL-Asparagine participates in numerous biochemical reactions. It interacts with enzymes such as asparagine synthetase, which catalyzes the ATP-dependent transfer of the amino group of glutamine to a molecule of aspartate to generate glutamate and asparagine . This interaction is crucial for the synthesis of asparagine and the regulation of nitrogen storage and transport in many plant species .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the apoptosis of cancerous cells, which lack L-asparagine synthetase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to asparagine synthetase, leading to the synthesis of asparagine and glutamate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It exhibits stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels. For example, it is a substrate for asparagine synthetase in the asparagine biosynthesis pathway .

Chemical Reactions Analysis

Types of Reactions

DL-Asparagine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2,4-diamino-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXYFEDJOCDNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859927
Record name DL-Asparagine
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Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals, Monohydrate: White crystalline powder; [Alfa Aesar MSDS]
Record name Asparagine
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CAS No.

3130-87-8, 70-47-3
Record name Asparagine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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